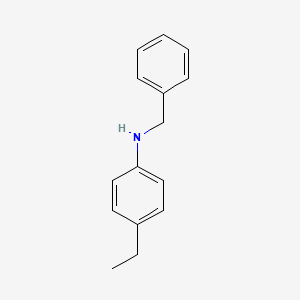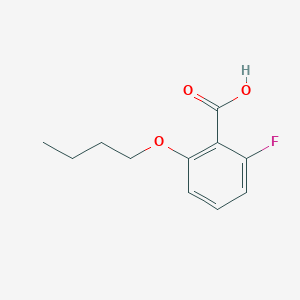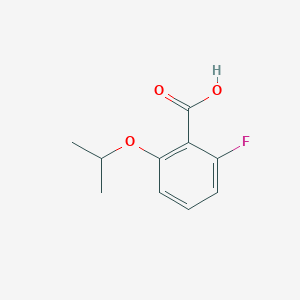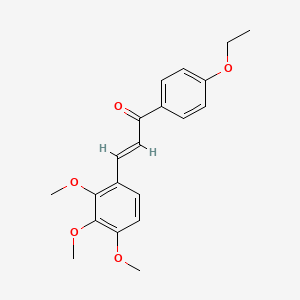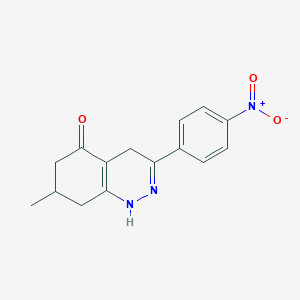
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is a polycyclic aromatic hydrocarbon (PAH) compound that is commonly used in scientific research. This compound is a member of the cinnolinone family, which includes a variety of compounds with similar structures. It is a colorless solid that is soluble in water and is known for its stability and low toxicity. 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has a variety of applications in scientific research, including in medicinal chemistry and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one.
Scientific Research Applications
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has a variety of applications in scientific research. It has been used as a model compound to study the structure and reactivity of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-ones. It has also been used to study the metabolism of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-ones in the environment. Additionally, 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anticancer drugs.
Mechanism Of Action
The exact mechanism of action of 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one is not fully understood. However, it is believed to interact with certain enzymes in the body, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been shown to inhibit the activity of certain enzymes, including monoamine oxidase and cyclooxygenase.
Biochemical and Physiological Effects
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, antifungal, and anticancer properties. Additionally, it has been shown to reduce the activity of certain enzymes, such as monoamine oxidase and cyclooxygenase, which are involved in the metabolism of drugs and other compounds.
Advantages And Limitations For Lab Experiments
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. Additionally, it is soluble in water, making it easy to handle and use in experiments. A limitation is that it is not easily synthesized, meaning that it must be purchased from a chemical supplier. Additionally, it is a relatively toxic compound, meaning that it must be handled with caution in the laboratory.
Future Directions
There are a number of potential future directions for 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in medicinal chemistry and biochemistry. Additionally, further research could be done to explore the potential of using this compound as a starting material in the synthesis of various pharmaceuticals. Finally, further research could be done to explore the potential of using this compound as an environmental pollutant and to understand the mechanisms of its environmental degradation.
Synthesis Methods
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one can be synthesized using a variety of methods. One of the most common methods is to react 4-nitrophenol with 7-methyl-3-phenylcinnolin-5-one in an alkaline medium. This reaction results in the formation of the desired product, 7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one. Other methods of synthesis include the reaction of 4-nitrophenol with 7-methylcinnolin-5-one in the presence of a base, such as sodium hydroxide, and the reaction of 4-nitrophenol with 7-methyl-3-phenylcinnolin-5-one in the presence of an acid, such as hydrochloric acid.
properties
IUPAC Name |
7-methyl-3-(4-nitrophenyl)-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-6-14-12(15(19)7-9)8-13(16-17-14)10-2-4-11(5-3-10)18(20)21/h2-5,9,17H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTACTNONNRPADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3-(4-nitrophenyl)-1,4,6,7,8-pentahydrocinnolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
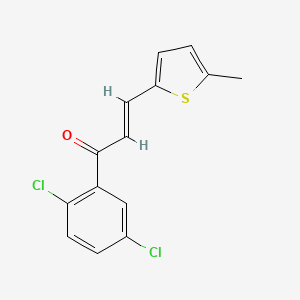
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)

